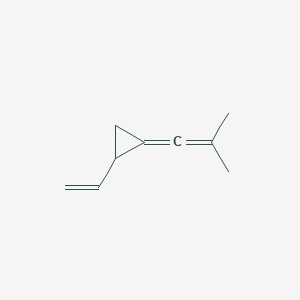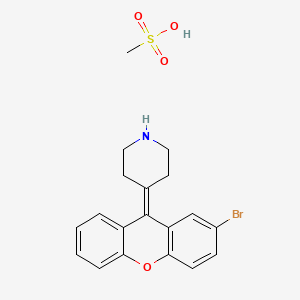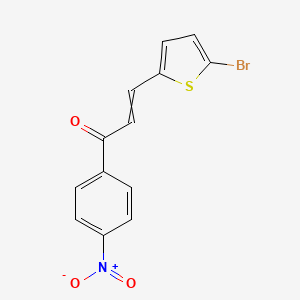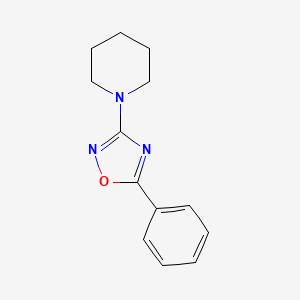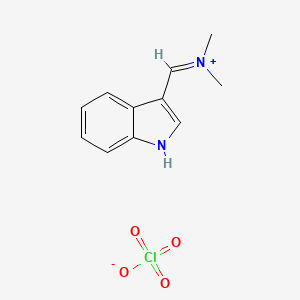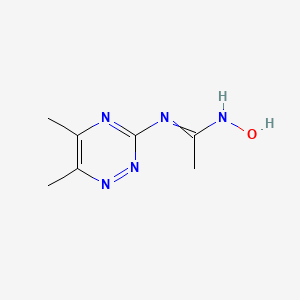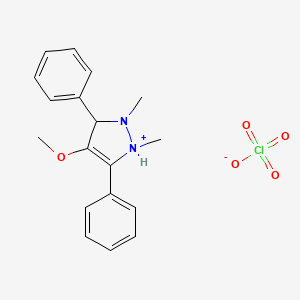
Di-tert-butylphosphane--tribromogermyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylphosphane–tribromogermyl (1/1) is a compound that combines the elements phosphorus, germanium, and bromine. It is used in various chemical reactions and has applications in scientific research and industry. The compound is known for its unique properties and reactivity, making it a valuable tool in the field of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–tribromogermyl (1/1) typically involves the reaction of di-tert-butylphosphane with tribromogermane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–tribromogermyl (1/1) may involve large-scale synthesis using specialized equipment. The reaction conditions are optimized to maximize efficiency and minimize waste. The compound is then purified and characterized to ensure its quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butylphosphane–tribromogermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of germanium and phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atoms in the compound can be substituted with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Di-tert-butylphosphane–tribromogermyl (1/1) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Di-tert-butylphosphane–tribromogermyl (1/1) depend on the specific reaction conditions and reagents used. These products can include various organogermanium and organophosphorus compounds with different functional groups.
Applications De Recherche Scientifique
Di-tert-butylphosphane–tribromogermyl (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions, including cross-coupling reactions and catalysis.
Biology: It is used in the study of biological systems and the development of new biomolecules.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Di-tert-butylphosphane–tribromogermyl (1/1) involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a ligand, coordinating with metal centers to form complexes that facilitate various reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Di-tert-butylphosphane–tribromogermyl (1/1) include:
- Di-tert-butylphosphane–dibromogermyl (1/1)
- Di-tert-butylphosphane–trichlorogermyl (1/1)
- Di-tert-butylphosphane–tribromosilyl (1/1)
Uniqueness
Di-tert-butylphosphane–tribromogermyl (1/1) is unique due to its specific combination of phosphorus, germanium, and bromine, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
58802-29-2 |
|---|---|
Formule moléculaire |
C8H19Br3GeP |
Poids moléculaire |
458.55 g/mol |
InChI |
InChI=1S/C8H19P.Br3Ge/c1-7(2,3)9-8(4,5)6;1-4(2)3/h9H,1-6H3; |
Clé InChI |
JBXGKXMUKBNVSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PC(C)(C)C.[Ge](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)

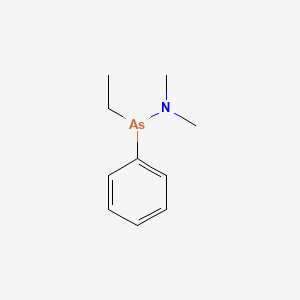
![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)

